

Stereochemical Architecture and Synthetic Pathways of 3,6-Dimethyl-4-Octene

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Compound of Interest

Compound Name:	4-Octene-3, 3,6-dimethyl-
CAS No.:	6285-26-3
Cat. No.:	B14732032

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Executive Summary

3,6-Dimethyl-4-octene (

) represents a textbook example of high-order stereochemical complexity within a symmetrical acyclic hydrocarbon framework. Often utilized as a model substrate in combustion kinetics and as a hydrophobic scaffold in drug discovery, its utility is defined by its steric congestion and symmetry.

This guide provides a rigorous analysis of its molecular architecture, focusing on the interplay between its two chiral centers and the central alkene moiety. It details the self-validating McMurry coupling protocol for its synthesis and establishes a spectroscopic decision tree for isomer differentiation.

Part 1: Molecular Structure & Stereochemistry

Structural Analysis

The molecule consists of an 8-carbon chain with a central double bond at C4 and methyl substitutions at C3 and C6. This symmetry creates a unique stereochemical environment

where the relationship between the two chiral centers (C3 and C6) determines the optical activity of the geometric isomers.

Key Structural Features:

- **Symmetry:** The molecule possesses symmetry (in chiral forms) or a plane of symmetry/inversion center (in meso forms).
- **Steric Strain:** The 1,2-disubstitution at the double bond, combined with branching at the allylic positions (C3/C6), introduces significant strain, particularly in the Z (cis) diastereomers.

Stereoisomer Enumeration

The molecule contains two stereogenic centers and one stereogenic double bond. While the theoretical maximum is

isomers, the molecular symmetry reduces this number due to the formation of meso compounds.

The 6 Unique Stereoisomers:

Geometry	Configuration (C3, C6)	Type	Optical Activity
(E)-Isomers	(3R, 6R)	Chiral	Active
(3S, 6S)	Chiral	Active	
(3R, 6S)	Meso	Inactive	
(Z)-Isomers	(3R, 6R)	Chiral	Active
(3S, 6S)	Chiral	Active	
(3R, 6S)	Meso	Inactive	

“

Critical Insight: In the synthesis of 3,6-dimethyl-4-octene from racemic precursors, the statistical distribution often favors the E-isomer due to thermodynamics, but the ratio of meso to dl (racemic) pairs is determined by the transition state of the coupling reaction.

Part 2: Spectroscopic Identification

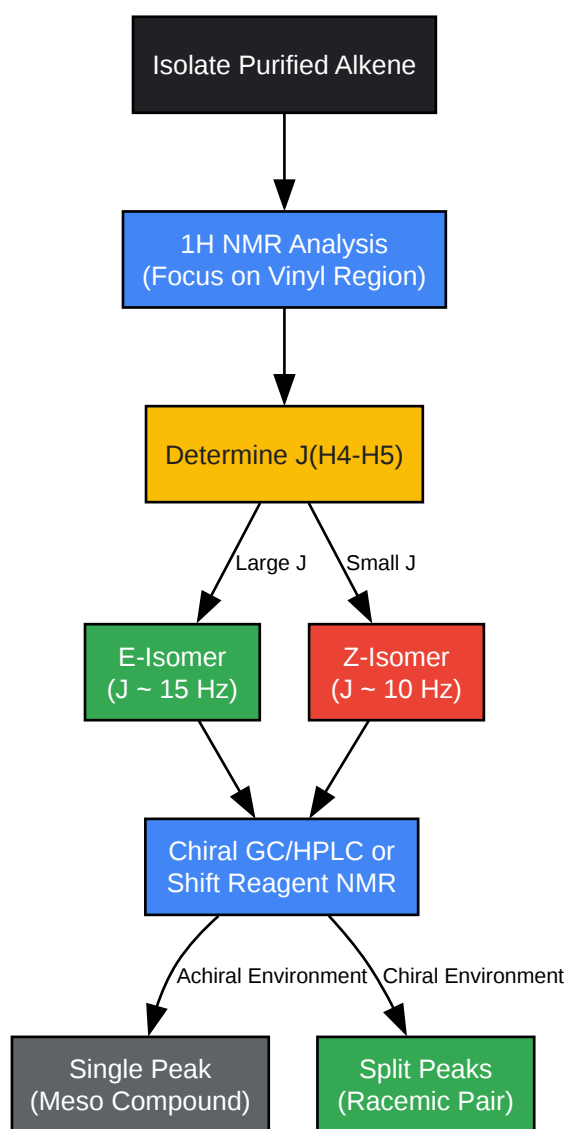
Differentiation between the E and Z isomers, as well as the meso and dl pairs, requires high-field NMR.

Diagnostic NMR Signals (400 MHz,)

- Olefinic Protons (H4, H5):
 - (E)-Isomer:
ppm. Coupling constant
Hz (Characteristic of trans-alkenes).
 - (Z)-Isomer:
ppm. Coupling constant
Hz (Characteristic of cis-alkenes).
- Allylic Methine (H3, H6):
 - Appears as a complex multiplet around
ppm.
- Carbon-13 ():

- The allylic methyl groups in the Z-isomer are shielded (shifted upfield, ppm) relative to the E-isomer (ppm) due to the -gauche steric compression effect.

Stereochemical Assignment Workflow



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Figure 1: Decision tree for the stereochemical assignment of 3,6-dimethyl-4-octene isomers based on NMR coupling constants and chiral chromatography.

Part 3: Synthetic Methodology

The most robust route to 3,6-dimethyl-4-octene is the McMurry Coupling of 2-methylbutanal. This method is preferred over Wittig olefination for symmetrical alkenes because it suppresses the formation of regioisomers.

Retrosynthetic Analysis

Target: 3,6-dimethyl-4-octene

Dimerization of 2-methylbutanal.

- Precursor: 2-methylbutanal is commercially available in both racemic and enantiopure forms.
- Stereocontrol: Using enantiopure (S)-2-methylbutanal yields exclusively (3S, 6S)-3,6-dimethyl-4-octene (E/Z mixture). Using racemic aldehyde yields the statistical mixture of meso and chiral pairs.

Protocol: Titanium-Mediated Dimerization

Safety Warning:

is violently reactive with water and releases HCl fumes. Perform all steps under inert atmosphere (Argon/Nitrogen).

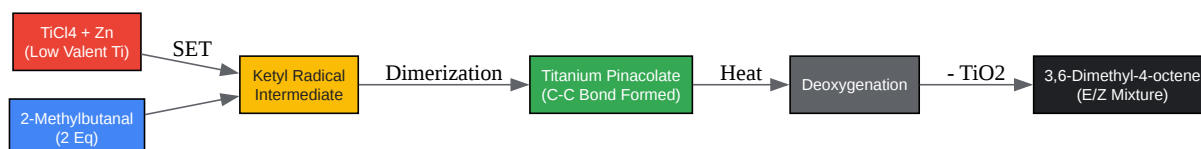
Reagents:

- Titanium(IV) chloride ()
- Zinc dust (activated)
- Dry THF (Tetrahydrofuran)
- Pyridine (optional, to suppress acid-catalyzed rearrangements)
- 2-Methylbutanal

Step-by-Step Procedure:

- Preparation of Low-Valent Titanium species ():
 - In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, suspend Zn dust (2.5 eq) in dry THF under Argon.
 - Cool to 0°C. Dropwise add (1.2 eq) over 20 minutes. The solution will turn yellow, then green, and finally black/violet.
 - Reflux the mixture for 2 hours to ensure full reduction to the active low-valent species.
- Coupling Reaction:
 - Cool the black slurry to 0°C.
 - Add a solution of 2-methylbutanal (1.0 eq) in dry THF dropwise over 1 hour. Note: Slow addition favors intermolecular coupling over side reactions.
 - Allow the mixture to warm to room temperature, then reflux for 4–8 hours to drive the deoxygenation of the intermediate pinacol.
- Workup & Purification:
 - Cool to room temperature. Quench carefully with 10% aqueous (basic quench prevents acid-catalyzed isomerization).
 - Extract with pentane or hexane ().
 - Wash combined organics with brine, dry over , and concentrate in vacuo.
 - Purification: Distill at reduced pressure or perform flash chromatography (100% Hexanes) to isolate the alkene.

Reaction Mechanism Visualization



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Figure 2: Mechanistic pathway of the McMurry coupling.[1] The reaction proceeds via Single Electron Transfer (SET) to form a pinacolate, followed by extrusion of titanium oxides.

Part 4: Applications & Physical Properties

Physical Data Table

Accurate physical properties are essential for modeling and identification.

Property	Value / Range	Notes
Molecular Formula		
Molecular Weight	140.27 g/mol	
Boiling Point	152°C - 155°C	Estimated based on 4-octene () + methyl effects.
LogP (Octanol/Water)	~4.3 - 4.5	Highly lipophilic
Refractive Index ()	1.4250 - 1.4350	Typical for branched alkenes
Density	~0.74 g/mL	Less dense than water

Research Applications

- Combustion Kinetics: Used as a surrogate for branched-chain alkenes found in biodiesel and jet fuel. The branching at the allylic position significantly influences low-temperature oxidation

pathways (e.g., hydrogen abstraction rates).

- Drug Development (Pharmacophore):
 - Lipophilic Spacer: The 3,6-dimethyl-4-octene motif serves as a bulky, hydrophobic linker in drug design, restricting conformational freedom compared to a linear octene chain.
 - Metabolic Probe: The allylic methyl groups are susceptible to P450-mediated hydroxylation. Studying the metabolism of this molecule helps predict the stability of similar drug side-chains.

References

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